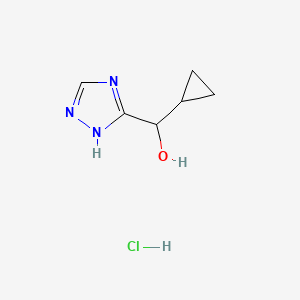

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride

説明

特性

IUPAC Name |

cyclopropyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-5(4-1-2-4)6-7-3-8-9-6;/h3-5,10H,1-2H2,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLZYLCQZDTEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NC=NN2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclopropylamine with triazole derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 4H-1,2,4-triazole-3-carboxylic acid, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the same basic steps as laboratory synthesis but is scaled up to accommodate higher production volumes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards.

化学反応の分析

Types of Reactions

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as cyclopropyl(4H-1,2,4-triazol-3-yl)aldehyde, cyclopropyl(4H-1,2,4-triazol-3-yl)amine, and substituted triazoles

科学的研究の応用

Chemistry

- Building Block for Complex Molecules : The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.

- Scaffold in Medicinal Chemistry : Its unique scaffold is valuable for developing new pharmaceuticals due to its ability to mimic biological interactions .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex molecules |

| Medicinal Scaffold | Facilitates drug development |

Biology

- Biological Probing : It serves as a probe for studying biological pathways and enzyme interactions.

- Antimycobacterial Activity : Research indicates that cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for antitubercular agents. Studies have shown that it inhibits enzymes critical for bacterial survival .

| Biological Application | Mechanism |

|---|---|

| Probing Biological Pathways | Investigates enzyme interactions |

| Antimycobacterial Agent | Inhibits key bacterial enzymes |

Medicine

- Antitubercular Agent : The compound has demonstrated effectiveness against M. tuberculosis, with IC50 values indicating potent activity. For example, one study reported an IC50 of 5.3 µM against Mtb strains .

- Potential in Antifungal Treatments : Its structural properties suggest potential applications in developing antifungal agents as well .

| Medical Application | Efficacy |

|---|---|

| Antitubercular | IC50 = 5.3 µM against Mtb |

| Antifungal | Potential candidate based on structure |

Industrial Applications

- Pharmaceutical Testing : The compound is utilized in pharmaceutical testing protocols to ensure the reliability of experimental results.

- Material Development : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, contributing to the development of new materials .

Case Study 1: Antimycobacterial Evaluation

A recent study evaluated cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride's efficacy against various Mtb strains. Results indicated significant growth inhibition at low concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

Another study focused on synthesizing derivatives of the compound to enhance its biological activity. Variations in the triazole structure led to improved potency against bacterial strains, showcasing the importance of structural modifications in drug design .

作用機序

The mechanism of action of Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes in the shikimate pathway. The compound inhibits the activity of enzymes like dehydroquinase and shikimate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride with structurally related triazole derivatives, focusing on substituents, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Solubility: The dihydrochloride salt in [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride enhances solubility compared to the target compound’s single hydrochloride . Lipophilic groups (e.g., naphthalene in , chlorophenyl in ) reduce aqueous solubility, limiting bioavailability .

Thioether linkages (e.g., in ) improve metabolic stability but may alter pharmacokinetic profiles due to sulfur oxidation pathways .

Piperidinyl substituents () introduce basic nitrogen atoms, facilitating ionic interactions with acidic residues in targets like proteases .

Cyclopropyl Role :

- Cyclopropyl groups in the target compound and 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () confer conformational rigidity, reducing metabolic degradation by cytochrome P450 enzymes .

Table 2: Pharmacokinetic and Toxicity Considerations

生物活性

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, biological applications, and relevant research findings.

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride primarily acts by inhibiting key enzymes in the shikimate pathway, which is crucial for the survival of certain bacteria. Notably, it inhibits dehydroquinase and shikimate kinase, leading to the disruption of metabolic processes in pathogens like Mycobacterium tuberculosis (Mtb) . This mechanism underlies its potential as an antitubercular agent.

Biological Applications

The compound exhibits a variety of biological activities:

- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of 1,2,4-triazole compounds exhibit significant antibacterial properties .

- Antitubercular Properties : Research highlights its potential against Mtb, with structure-activity relationship studies revealing potent analogs that could be used in combination therapies for tuberculosis .

- Anti-inflammatory Effects : The compound's derivatives have been evaluated for their anti-inflammatory properties through cytokine release assays. Some derivatives demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin levels .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including cyclopropyl compounds. Results indicated broad-spectrum activity against several pathogens, including Candida albicans and various bacterial strains .

- Cytotoxicity Assessment : In vitro studies on human peripheral blood mononuclear cells revealed that compounds derived from cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride exhibited low cytotoxicity at concentrations up to 100 µg/mL, showing viability rates comparable to control cultures .

- Antitubercular Activity : Structure-activity relationship studies identified cyclopropyl analogs with IC50 values as low as 3.3 μM against Mtb. These findings suggest that modifications to the triazole moiety can enhance biological activity while maintaining low toxicity .

Q & A

Q. What is the synthetic pathway for Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride?

The synthesis typically involves a multi-step process:

- Triazole ring formation : Reacting cyclopropylmethanol derivatives with a substituted triazole precursor. For example, analogous methods involve refluxing triazole intermediates with cyclopropane-containing reagents in ethanol under acidic conditions (e.g., glacial acetic acid) to promote cyclization .

- Salt formation : The free base is treated with hydrochloric acid (HCl) in a solvent like diethyl ether to precipitate the hydrochloride salt, as seen in related triazole-HCl syntheses .

- Purification : Column chromatography (e.g., MPLC) or recrystallization ensures purity, with yields often optimized to ~50–60% .

Q. How is the compound characterized structurally?

Key methods include:

- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to determine bond lengths, angles, and stereochemistry. ORTEP-3 or WinGX can visualize the crystal structure .

- Spectroscopy : H/C NMR confirms functional groups and proton environments, while HRMS validates molecular weight .

- Thermal analysis : Melting point determination (e.g., 171–173°C for analogous triazoles) assesses purity .

Q. What are the recommended storage conditions?

The compound should be stored at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability under ambient conditions is limited; periodic HPLC or TLC analyses are advised to monitor decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) enhance coupling reactions in triazole syntheses. Copper(I) iodide may further accelerate steps like alkyne-azide cycloadditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux time adjustments (e.g., 4–6 hours) balance reaction completion vs. side-product formation .

- Acid selection : Substituting glacial acetic acid with stronger acids (e.g., HCl) during cyclization may improve protonation efficiency .

Q. What computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculates molecular orbitals, electrostatic potentials, and acidity constants (pKa). For example, predicted pKa values (~0.21) align with experimental data for analogous triazoles .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. How are stability and degradation profiles analyzed under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor via:

- HPLC-MS : Identifies degradation products (e.g., hydrolyzed triazole rings).

- TGA/DSC : Assesses thermal stability and phase transitions .

Q. How to resolve contradictions in crystallographic data?

- Refinement protocols : Use SHELXL’s twin refinement for high-resolution or twinned data. Adjust parameters like HKLF5 to handle overlapping reflections .

- Validation tools : CheckCIF (IUCr) flags outliers in bond lengths/angles, requiring iterative model adjustments .

Q. What strategies assess biological activity and mechanism of action?

- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyridine-triazole derivatives) to identify critical functional groups .

- Metabolic studies : LC-MS tracks metabolite formation in cell lysates, revealing pathways like oxidative demethylation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。